(S)-2-Acétamido-N-(4-nitrophényl)propanamide

Vue d'ensemble

Description

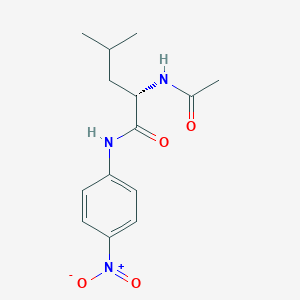

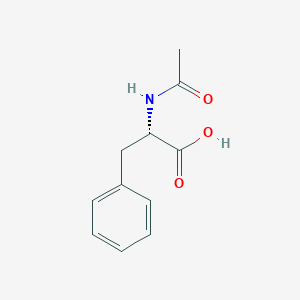

Acetylalanine 4-nitroanilide (AA4NA) is a synthetic compound that has been widely used in scientific research . It is derived from the amino acid alanine and plays a significant role in the synthesis of peptides, proteins, and various biomolecules . By binding to the active sites of these biomolecules, it exerts a notable influence, resulting in alterations to their structure and activity .

Synthesis Analysis

The synthesis of anilines, such as AA4NA, involves various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .Molecular Structure Analysis

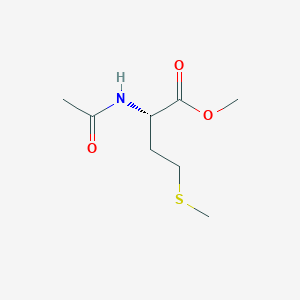

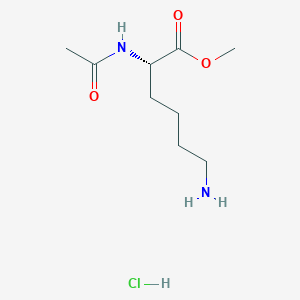

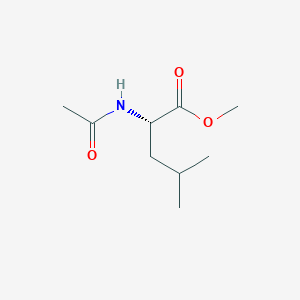

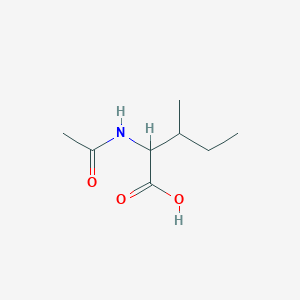

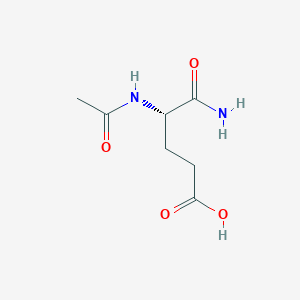

The molecular formula of AA4NA is C11H13N3O4, and it has a molecular weight of 251.24 . It has played a crucial role in unraveling the intricate structure and function of proteins and enzymes .Chemical Reactions Analysis

AA4NA has been utilized in various chemical reactions. For instance, it has been used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . Moreover, the chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .Physical And Chemical Properties Analysis

AA4NA appears as an off-white to yellow powder . The loss on drying is ≤ 0.5% .Applications De Recherche Scientifique

Quantification des endotoxines

(S)-2-Acétamido-N-(4-nitrophényl)propanamide est utilisé dans le Thermo Scientific Pierce Chromogenic Endotoxin Quant Kit, qui est un test de détection chromogène en point final basé sur le test du lysat d'amébocyte de Limulus (LAL) . Ce test est essentiel pour détecter les niveaux d'endotoxines dans les produits pharmaceutiques et les dispositifs médicaux, car les endotoxines peuvent provoquer une inflammation et une toxicité.

Applications antimicrobiennes

Le dérivé du composé, l'acide nucléique peptidique (ANP), est prometteur dans les applications antimicrobiennes. L'ANP peut silencieusement l'expression des gènes de manière sélective, ce qui en fait un outil précieux pour lutter contre les infections bactériennes et virales . This compound peut être un précurseur dans la synthèse de tels composés à base d'ANP.

Surveillance de l'hydrolyse enzymatique

En recherche enzymologique, this compound sert de substrat colorimétrique pour surveiller l'hydrolyse enzymatique des liaisons amides. Cette application est importante pour comprendre la cinétique et les mécanismes des protéases, qui sont des enzymes qui hydrolysent les liaisons peptidiques .

Synthèse des peptides et des protéines

This compound est important dans la synthèse des peptides et des protéines. Il est utilisé comme élément constitutif dans la production de diverses biomolécules, jouant un rôle clé dans l'étude de la structure et de la fonction des protéines et des enzymes .

Substrat de l'aminopeptidase

Le composé est utilisé comme substrat pour l'aminopeptidase microsomale, une enzyme qui joue un rôle dans la digestion des protéines et le métabolisme. Cette application est particulièrement pertinente en chimie clinique et dans les tests diagnostiques .

Développement de capteurs optiques

This compound est impliqué dans le développement de capteurs optiques pour détecter les gaz toxiques. Ces capteurs sont basés sur le spectre d'absorption des composés nitrophényliques apparentés et ont des applications dans la surveillance environnementale et la sécurité industrielle .

Mécanisme D'action

Target of Action

Acetylalanine 4-nitroanilide, also known as Ac-Ala-pNA or (S)-2-Acetamido-N-(4-nitrophenyl)propanamide, primarily targets the enzyme Acylpeptide hydrolase (APEH) . APEH is a member of the prolyl-oligopeptidase class, with a unique substrate specificity . It has been suggested to have a potential oncogenic role .

Mode of Action

The compound Ac-Ala-pNA interacts with APEH by serving as a chromogenic substrate . The aminopeptidase activity of APEH is measured spectrophotometrically using Ac-Ala-pNA . The reaction mixture containing pure APEH is preincubated at 37 °C for 2 minutes .

Biochemical Pathways

The interaction of Ac-Ala-pNA with APEH affects the proteostasis network, a complex network of quality-control processes that regulate the fate of proteins from synthesis to degradation within the cells . Proteolytic enzymes, such as APEH, are essential in carrying out and regulating a plethora of different biological processes such as gene expression, differentiation, and cell death .

Result of Action

The interaction of Ac-Ala-pNA with APEH can lead to significant cellular effects. For instance, in SAOS-2 osteosarcoma cells, a peptide named Ala 3, which was designed from the lead compound SsCEI 4 and screened for APEH inhibition, markedly reduced cell viability via deregulation of the APEH-proteasome system . Furthermore, flow cytometric analysis revealed that Ala 3 anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .

Action Environment

The action of Ac-Ala-pNA is likely influenced by various environmental factors within the cell. For example, the proteostasis network, which is affected by Ac-Ala-pNA, is a critical factor in avoiding cellular dysfunction and the propagation of many diseases Therefore, any changes in this network, such as those caused by oxidative stress or other cellular disruptions, could potentially influence the action, efficacy, and stability of Ac-Ala-pNA

Safety and Hazards

AA4NA should be handled with care. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Orientations Futures

The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies . Future directions required for understanding this model reaction have been provided in this particular study .

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZSYDGJGVCHS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189532 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35978-75-7 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-acetylalanine 4-nitroanilide help researchers study N-acetylalanine aminopeptidase?

A1: N-acetylalanine 4-nitroanilide acts as a chromogenic substrate for N-acetylalanine aminopeptidase. This means that when the enzyme cleaves the N-acetylalanine moiety from the molecule, it releases 4-nitroaniline. This product can be easily detected and quantified through spectrophotometry due to its distinct absorbance properties. Therefore, researchers can use N-acetylalanine 4-nitroanilide to measure the activity of the N-acetylalanine aminopeptidase enzyme, determine its kinetic parameters (such as Km and Vmax), and study the factors that influence its activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.